molecular formula C12H13IN2O2 B1408623 tert-Butyl 4-iodo-1H-indazole-1-carboxylate CAS No. 1337882-32-2

tert-Butyl 4-iodo-1H-indazole-1-carboxylate

Cat. No. B1408623
CAS RN: 1337882-32-2
M. Wt: 344.15 g/mol
InChI Key: YMQCKTYTNBFNBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indazole derivatives has been a topic of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-Butyl 4-iodo-1H-indazole-1-carboxylate plays a significant role as an intermediate in the synthesis of 1H-indazole derivatives, which are crucial for various chemical and pharmaceutical research applications. The compound has been synthesized through substitution reactions and its structure confirmed using FTIR, 1H and 13C NMR spectroscopy, and MS. The single crystal structure was analyzed by X-ray diffraction and density functional theory (DFT), showing that the optimized molecular structure matches the experimentally determined crystal structure. This analysis also provided insight into the compound's physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals, aiding in understanding its reactivity and potential applications in designing new compounds (Ye et al., 2021).

Catalytic Applications and Chemical Transformations

The versatility of tert-Butyl 4-iodo-1H-indazole-1-carboxylate extends to its use in catalytic applications and chemical transformations, facilitating the development of novel synthetic methodologies. For instance, metal-free trifluoromethylation of indazoles using sodium trifluoromethanesulfinate under tert-butyl hydroperoxide mediation demonstrates the compound's potential in synthesizing trifluoromethylated products. This process is valuable for introducing trifluoromethyl groups into molecules, significantly altering their chemical properties for pharmaceutical applications (Ghosh et al., 2018).

Synthesis of Biologically Active Compounds

The compound is an essential intermediate in the synthesis of biologically active molecules, showcasing its importance in medicinal chemistry. For example, its involvement in the synthesis of fused tetracyclic heterocycles and other heteroaromatic compounds underlines its utility in creating complex molecules with potential therapeutic applications. Such synthetic strategies enable the exploration of new drug candidates and the study of their biological activities, contributing significantly to the field of drug discovery and development (Li et al., 2013).

properties

IUPAC Name

tert-butyl 4-iodoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14-15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQCKTYTNBFNBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-iodo-1H-indazole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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